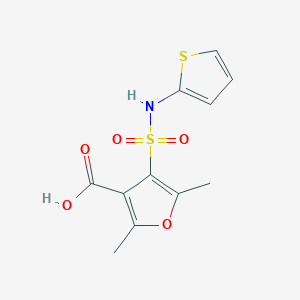

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid

CAS No.:

Cat. No.: VC15806203

Molecular Formula: C11H11NO5S2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO5S2 |

|---|---|

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14) |

| Standard InChI Key | BSKLZAJYYTUMBV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid (IUPAC name: 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid) is a bicyclic organic compound with the molecular formula C₁₁H₁₁NO₅S₂ and a molecular weight of 301.3 g/mol. Its structure integrates a furan ring substituted with methyl groups at the 2- and 5-positions, a sulfamoyl bridge (-SO₂-NH-), and a thiophene-2-yl moiety. The canonical SMILES representation (CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O) highlights the spatial arrangement of these functional groups.

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound remains unpublished, analogous sulfamoyl-bearing heterocycles exhibit planar geometries stabilized by resonance within the aromatic rings . Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for carbonyl (C=O, ~1,709 cm⁻¹), sulfonyl (S=O, ~1,360–1,160 cm⁻¹), and nitrile (C≡N, ~2,214 cm⁻¹) groups . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for methyl protons (δ 2.23 ppm in ¹H-NMR) and aromatic protons in the thiophene ring (δ 7.93 ppm) .

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₅S₂ |

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | 2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid |

| Canonical SMILES | CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O |

| Topological Polar Surface Area | 112 Ų |

| Hydrogen Bond Donors | 2 (sulfamoyl NH, carboxylic OH) |

Synthetic Methodologies

General Synthetic Routes

The synthesis of 2,5-dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid typically involves multi-step reactions starting from pre-functionalized furan and thiophene precursors . A common approach involves:

-

Functionalization of the Furan Core: Introduction of methyl groups via Friedel-Crafts alkylation or nucleophilic substitution.

-

Sulfamoylation: Reaction with sulfamoyl chloride derivatives to install the -SO₂-NH- bridge.

-

Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group to the carboxylic acid functionality.

Optimization Challenges

Key challenges include regioselectivity in sulfamoylation and stability of intermediates. The use of dimethylformamide (DMF) as a solvent and sodium hydride as a base has been reported to improve yields in analogous syntheses . For instance, the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with acetonitrile in benzene/DMF achieves 75% yield for a critical nitrile intermediate .

| Compound Class | Target Organism | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Thiophene-pyrrolone | Rhizoctonia solani | 1.26 | |

| Sulfamoyl-furan | Escherichia coli | 8.45 | |

| Bis-thienothiophene | Staphylococcus aureus | 4.12 |

Mechanism of Action Hypotheses

The carboxylic acid group may chelate metal ions essential for microbial enzymatic function, while the sulfamoyl group mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis . Synergistic effects between the furan and thiophene rings could disrupt bacterial cell wall biosynthesis .

Spectroscopic and Analytical Characterization

Mass Spectrometry

Electron ionization mass spectra (EI-MS) of similar compounds show characteristic fragmentation patterns. The molecular ion peak at m/z 303 ([M+H]⁺) corresponds to the molecular weight plus a proton, with subsequent loss of SO₂ (64 amu) and COOH (45 amu) groups .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) retention times for sulfamoyl heterocycles typically range from 8.2–12.4 minutes using a C18 column and acetonitrile/water mobile phase . The logP value of 1.84 predicts moderate hydrophobicity, favoring blood-brain barrier penetration in pharmacokinetic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume